9,10-Dihydrobenzo[a]pyren-7(8h)-one, also known as 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. It has been synthesized and characterized in various scientific studies. One method for its synthesis involves the reduction of benzo[a]pyrene with palladium on carbon as a catalyst [].
This compound is considered a metabolite of the well-known carcinogen benzo[a]pyrene []. Benzo[a]pyrene is a ubiquitous environmental contaminant found in air, soil, and food. Once inside the body, it undergoes enzymatic transformations by cytochrome P450 enzymes, and 9,10-dihydrobenzo[a]pyren-7(8h)-one is one of the intermediate products formed during this process [].
While the specific biological activity of 9,10-dihydrobenzo[a]pyren-7(8h)-one is not fully understood, some research suggests it might possess biological activity. Studies have shown that it can bind to DNA and potentially induce DNA adduct formation, which is a key step in carcinogenesis []. However, further investigation is needed to elucidate its complete role in biological systems.
9,10-Dihydrobenzo[a]pyren-7(8H)-one is a polycyclic aromatic compound with significant biological and chemical relevance. It is characterized by its complex structure, which includes multiple fused aromatic rings and a carbonyl functional group. The compound is known for its potential mutagenic properties and is often studied in the context of environmental toxicology and cancer research. Its molecular formula is C₁₄H₁₀O, and it has a CAS number of 3331-46-2 .
Due to its close relation to BaP, DBP is likely to share some of its hazardous properties. BaP is a well-established carcinogen []. However, the specific toxicity of DBP remains to be fully elucidated.
Here are some safety considerations:
The reactivity of 9,10-Dihydrobenzo[a]pyren-7(8H)-one is primarily influenced by its carbonyl group, which can undergo various chemical transformations. Notable reactions include:
These reactions illustrate the compound's versatility in organic synthesis and its potential applications in creating other chemical entities.
9,10-Dihydrobenzo[a]pyren-7(8H)-one exhibits notable biological activity, particularly as a mutagen. Studies have shown that it can form reactive intermediates that interact with DNA, leading to mutations. This property makes it a subject of interest in cancer research, particularly in understanding the mechanisms of carcinogenesis associated with polycyclic aromatic hydrocarbons .
Additionally, the compound has been involved in studies assessing its conjugation with glutathione, which plays a role in detoxification processes within organisms .
The synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one can be achieved through several methods:
These synthesis routes underscore the compound's accessibility for research and industrial applications.
9,10-Dihydrobenzo[a]pyren-7(8H)-one finds applications across various fields:
Interaction studies involving 9,10-Dihydrobenzo[a]pyren-7(8H)-one often focus on its biochemical interactions. Notably, it has been shown to conjugate with glutathione at specific sites on the molecule, which may influence its reactivity and biological effects. These studies help elucidate the pathways through which this compound exerts its mutagenic effects .
Several compounds share structural similarities with 9,10-Dihydrobenzo[a]pyren-7(8H)-one. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzo[a]pyrene | Fused aromatic rings without carbonyl group | Highly studied carcinogen |
7,8-Dihydroxybenzo[a]pyrene | Hydroxyl groups at positions 7 and 8 | Known for strong mutagenicity |
9-Methylphenanthrene | Methyl substitution on phenanthrene structure | Less toxic than benzo[a]pyrene |
3-Methylcholanthrene | Fused ring system similar to benzo[a]pyrene | Strongly carcinogenic |
The uniqueness of 9,10-Dihydrobenzo[a]pyren-7(8H)-one lies in its specific carbonyl functionality combined with its fused ring system, making it a significant subject for both chemical synthesis and biological studies.
9,10-Dihydrobenzo[a]pyren-7(8h)-one occupies a critical position within the complex metabolic cascade of benzo[a]pyrene, functioning as a key intermediate in the oxidative transformation pathways [2]. This ketone derivative represents a significant metabolic product formed through the cytochrome P450-mediated oxidation of 9,10-dihydrobenzo[a]pyrene, positioning it as an essential component in the metabolic network that governs polycyclic aromatic hydrocarbon biotransformation [3].
The compound emerges within the metabolic cascade following the initial reduction of benzo[a]pyrene to 9,10-dihydrobenzo[a]pyrene, which subsequently undergoes oxidative transformation to yield the 7(8h)-one derivative [3]. This positioning places 9,10-dihydrobenzo[a]pyren-7(8h)-one at a metabolic crossroads where it can undergo further enzymatic modifications or serve as a substrate for additional oxidative processes .
Research has demonstrated that the formation of 9,10-dihydrobenzo[a]pyren-7(8h)-one occurs through specific enzymatic pathways that involve both reduction and subsequent oxidation reactions [3]. The compound's position in the metabolic cascade is particularly significant because it represents a point where the polycyclic aromatic hydrocarbon structure maintains its core integrity while acquiring functional groups that alter its biochemical properties [2].
Studies using rat liver microsomes have shown that 9,10-dihydrobenzo[a]pyrene is metabolized to benzo[a]pyrene with a specific activity of 1.51 nmol benzo[a]pyrene formed per minute per milligram microsomal protein [3]. Additionally, the conversion to hydroxylated derivatives, including potential ketone intermediates, occurs with a specific activity of 4.48 nmol products formed per minute per milligram microsomal protein [3]. These quantitative measurements demonstrate the metabolic significance of ketone formation within the overall benzo[a]pyrene biotransformation network [3].
The formation and transformation of 9,10-dihydrobenzo[a]pyren-7(8h)-one are primarily governed by cytochrome P450-mediated enzymatic processes that demonstrate remarkable specificity and efficiency [8] [9]. Human cytochrome P450 enzymes, particularly those belonging to families 1A, 1B, and 2C, play pivotal roles in the oxidative metabolism of this ketone intermediate [8].
Cytochrome P450 1A1 and cytochrome P450 1B1 represent the predominant enzymes responsible for the metabolic activation of polycyclic aromatic hydrocarbon derivatives, including 9,10-dihydrobenzo[a]pyren-7(8h)-one [8] [9]. These enzymes catalyze the stereospecific oxygenation reactions that convert the ketone intermediate into various oxidized metabolites through carefully orchestrated electron transfer mechanisms [10] [14].
The enzymatic transformation involves the formation of metabolic intermediate complexes between the substrate and the cytochrome P450 heme iron center [17]. This process requires nicotinamide adenine dinucleotide phosphate as the electron donor, facilitated by cytochrome P450 reductase, which transfers electrons from nicotinamide adenine dinucleotide phosphate to the cytochrome P450 enzymes [30] [32].
Research has revealed that cytochrome P450 2C19 and cytochrome P450 3A4 also contribute significantly to the metabolic transformation of related polycyclic aromatic hydrocarbon intermediates [8]. The relative contribution of these enzymes varies depending on their expression levels in different tissues, with cytochrome P450 1A1 and cytochrome P450 2C19 being most important in hepatic metabolism [8].
Table 1: Cytochrome P450 Enzyme Contributions to Polycyclic Aromatic Hydrocarbon Metabolism
Enzyme | Primary Function | Substrate Specificity | Tissue Distribution |
---|---|---|---|
Cytochrome P450 1A1 | Metabolic activation | High for polycyclic aromatic hydrocarbons | Hepatic, inducible |
Cytochrome P450 1B1 | Oxidative metabolism | Polycyclic aromatic hydrocarbon dihydrodiols | Extrahepatic |
Cytochrome P450 2C19 | Metabolic conversion | Intermediate polycyclic aromatic hydrocarbon derivatives | Hepatic, constitutive |
Cytochrome P450 3A4 | Phase I metabolism | Broad substrate range including ketones | Hepatic, highly expressed |
The metabolic transformation rates for cytochrome P450-mediated processes demonstrate significant variation based on enzyme induction status [13]. Studies using purified cytochrome P450 systems have shown that enzymes from 3-methylcholanthrene-treated animals exhibit approximately 20-fold greater metabolic activity compared to phenobarbital-induced enzymes [13]. This differential activity directly impacts the formation and subsequent metabolism of 9,10-dihydrobenzo[a]pyren-7(8h)-one [13].
The dihydrodiol dehydrogenase pathways represent a crucial enzymatic mechanism for the transformation of 9,10-dihydrobenzo[a]pyren-7(8h)-one and related polycyclic aromatic hydrocarbon intermediates [11] [20] [21]. These pathways are mediated by aldo-keto reductase enzymes that catalyze the oxidation of dihydrodiol intermediates to corresponding ketone derivatives [20] [21].
Human aldo-keto reductase 1A1, aldo-keto reductase 1C1, aldo-keto reductase 1C2, aldo-keto reductase 1C3, and aldo-keto reductase 1C4 constitute the primary enzymes involved in dihydrodiol dehydrogenase activities [20] [21]. These enzymes demonstrate remarkable catalytic efficiency in converting trans-dihydrodiol substrates to their corresponding quinone or ketone products through nicotinamide adenine dinucleotide-dependent oxidation reactions [20] [21].
Aldo-keto reductase 1A1 exhibits the highest catalytic efficiency for the oxidation of benzo[a]pyrene-7,8-trans-dihydrodiol, with demonstrated stereospecificity for the major stereoisomer formed metabolically [20]. The enzyme catalyzes the formation of ketone intermediates that subsequently undergo spontaneous rearrangement to catechol derivatives [20]. This transformation represents a critical step in the metabolic cascade that can lead to the formation of reactive oxygen species [20].
The kinetic parameters for these enzymatic transformations have been extensively characterized through research studies [20] [21]. Aldo-keto reductase 1A1 demonstrates a specific activity of 16.0 nmol per minute per milligram protein for trans-dihydrodiol oxidation, while the related aldo-keto reductase 1C enzymes show varying activities ranging from 0.44 to 4.7 nmol per minute per milligram protein [20].
Table 2: Aldo-Keto Reductase Enzyme Kinetic Parameters
Enzyme | Specific Activity (nmol/min/mg) | Substrate Preference | Stereochemical Selectivity |
---|---|---|---|
Aldo-keto reductase 1A1 | 16.0 | Trans-dihydrodiols | High stereospecificity |
Aldo-keto reductase 1C1 | 3.6 | Bay-region substituted | Non-stereospecific |
Aldo-keto reductase 1C2 | 4.7 | Polycyclic aromatic hydrocarbon derivatives | Non-stereospecific |
Aldo-keto reductase 1C3 | 0.44 | Multiple substrates | Limited selectivity |
Aldo-keto reductase 1C4 | 2.0 | Liver-specific expression | Non-stereospecific |
The dihydrodiol dehydrogenase pathways also involve the reverse reaction, where quinone or ketone products can be reduced back to their corresponding dihydrodiol or alcohol derivatives [20] [21]. This bidirectional nature of the enzymatic reactions creates the potential for redox cycling, where the same substrate can undergo repeated oxidation and reduction cycles [20]. Such cycling can lead to the consumption of cellular reducing equivalents and the generation of reactive oxygen species [20].
The formation of 9,10-dihydrobenzo[a]pyren-7(8h)-one as an intermediate in oxidative metabolism represents a critical juncture in polycyclic aromatic hydrocarbon biotransformation pathways [2] [11]. This ketone intermediate emerges through carefully orchestrated oxidative processes that involve multiple enzymatic systems working in concert to transform the parent polycyclic aromatic hydrocarbon structure [2].
The oxidative metabolism pathway leading to 9,10-dihydrobenzo[a]pyren-7(8h)-one formation involves the initial reduction of benzo[a]pyrene to 9,10-dihydrobenzo[a]pyrene, followed by selective oxidation at the 7-position to introduce the ketone functional group [3]. This transformation requires the coordinated action of reductase and oxidase enzyme systems that maintain precise control over the site and extent of chemical modification [3].
Research utilizing human lung cell lines has demonstrated that the oxidative metabolism of polycyclic aromatic hydrocarbon intermediates follows distinct pathways that vary depending on cellular enzyme expression profiles [2]. In human lung adenocarcinoma cells, the formation of ketone intermediates occurs through pathways involving both cytochrome P450-mediated oxidation and aldo-keto reductase-catalyzed transformations [2].
The intermediate formation process involves the generation of multiple metabolic products that can undergo further enzymatic modifications [2]. Studies have identified the formation of glutathione conjugates, N-acetyl-L-cysteine conjugates, mono-methylated catechol derivatives, mono-sulfated catechol products, and mono-glucuronidated catechol metabolites as downstream products of ketone intermediate metabolism [2].
Quantitative analysis of intermediate formation has revealed that the distribution of metabolic products varies significantly among different cell types [2]. In human lung adenocarcinoma cells, mono-sulfated catechol derivatives represent the major metabolite class, comprising approximately 12.2% of total metabolic products [2]. In human bronchoalveolar cells, similar patterns are observed with mono-sulfated catechol derivatives accounting for 14.9% of metabolic products [2].
Table 3: Metabolic Product Distribution in Human Lung Cells
Metabolite Class | Human Lung Adenocarcinoma Cells (%) | Human Bronchoalveolar Cells (%) | Human Bronchial Epithelial Cells (%) |
---|---|---|---|
Glutathione conjugates | 0.7 | 0.8 | Not detected |
Mono-sulfated catechol | 12.2 | 14.9 | 3.5 |
Mono-glucuronidated catechol | 4.3 | Not detected | Not detected |
N-acetyl-L-cysteine conjugates | 1.4 | 2.4 | 11.1 |
Mono-hydroxylated derivatives | 7.8 | 1.7 | 10.1 |
Mono-methylated catechol | 6.6 | 1.2 | 5.8 |
The oxidative metabolism pathways also generate reactive intermediates that can interact with cellular macromolecules [2]. Research has documented the formation of adenine adducts, representing 30.1% of metabolic products in human lung adenocarcinoma cells, 25.7% in human bronchoalveolar cells, and 48.4% in human bronchial epithelial cells [2]. These adduct formation patterns indicate the potential for covalent modification of cellular nucleophiles during the oxidative metabolism process [2].
The stereochemical aspects of 9,10-dihydrobenzo[a]pyren-7(8h)-one metabolism represent fundamental determinants of enzymatic specificity and metabolic pathway selection [14] [16] [18]. The three-dimensional molecular structure of this ketone intermediate critically influences its interaction with metabolic enzymes and determines the stereochemical outcome of enzymatic transformations [14] [18].
The metabolic transformation of polycyclic aromatic hydrocarbon derivatives occurs through stereospecific enzymatic processes that generate optically active intermediates and products [14] [18]. Research has demonstrated that the formation of diol epoxides from polycyclic aromatic hydrocarbon precursors involves three sequential enzymatic steps, each exhibiting distinct stereochemical preferences [14].
The first stereochemical consideration involves the stereospecific oxygenation of the polycyclic aromatic hydrocarbon substrate by mixed-function oxidases, which generates essentially a single enantiomer of the epoxide intermediate [14] [29]. This stereospecific transformation establishes the stereochemical foundation for subsequent metabolic reactions and influences the final stereochemical composition of metabolic products [14].
Epoxide hydrolase catalyzes the stereospecific hydration of epoxide intermediates to form optically pure trans-dihydrodiol products [14] [29]. This enzymatic transformation maintains strict stereochemical control, ensuring that the resulting dihydrodiol intermediates possess defined stereochemical configurations that influence their subsequent metabolic fate [14] [29].
The third stereochemical transformation involves the stereoselective oxygenation of trans-dihydrodiol intermediates by mixed-function oxidases [14]. This process generates stereochemically defined products in predictable ratios, with studies demonstrating the formation of specific stereoisomers in ratios of approximately 10 to 1 [14].
Table 4: Stereochemical Parameters in Metabolic Transformations
Transformation Step | Enzyme System | Stereochemical Outcome | Enantiomeric Ratio |
---|---|---|---|
Initial oxygenation | Mixed-function oxidases | Single enantiomer formation | >95:5 |
Epoxide hydration | Epoxide hydrolase | Optically pure trans-dihydrodiol | >99:1 |
Secondary oxygenation | Mixed-function oxidases | Stereoselective product formation | 10:1 |
Aldo-keto reductase action | Aldo-keto reductase 1A1 | Stereospecific substrate preference | Major stereoisomer |
Aldo-keto reductase enzymes demonstrate remarkable stereochemical selectivity in their substrate preferences and product formation patterns [16] [20]. Aldo-keto reductase 1A1 exhibits stereospecificity for the major stereoisomer of benzo[a]pyrene-7,8-trans-dihydrodiol, while related aldo-keto reductase 1B enzymes preferentially oxidize the minor stereoisomer formed metabolically [20].
The stereochemical considerations extend to the formation of conjugated metabolites and phase II biotransformation products [16]. Research has shown that bay-region and fjord-region polycyclic aromatic hydrocarbon derivatives undergo stereospecific transformations that generate products with defined stereochemical configurations [16]. The catalytic efficiency values for these transformations range from 0.38 to 12.8 reciprocal millimolar per minute, depending on the specific substrate stereochemistry and enzyme system involved [16].